Droloxifene

Content Navigation

Researchers requiring a short-acting ER modulator often face tamoxifen’s prolonged half-life (44-111 h) and hepatocarcinogenic DNA adducts. Droloxifene eliminates these artifacts:

- ~24.8 h half-life enables sequential dosing without serum accumulation.

- 10-60x higher ER binding provides clear assay displacement curves.

- Zero DNA adduct formation removes liver toxicity confounds.

- Reduced uterine agonism ideal for bone loss models.

Supplied with ≥98% purity (HPLC), stored at -20°C, shipped ambient. Immediate availability for global procurement.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

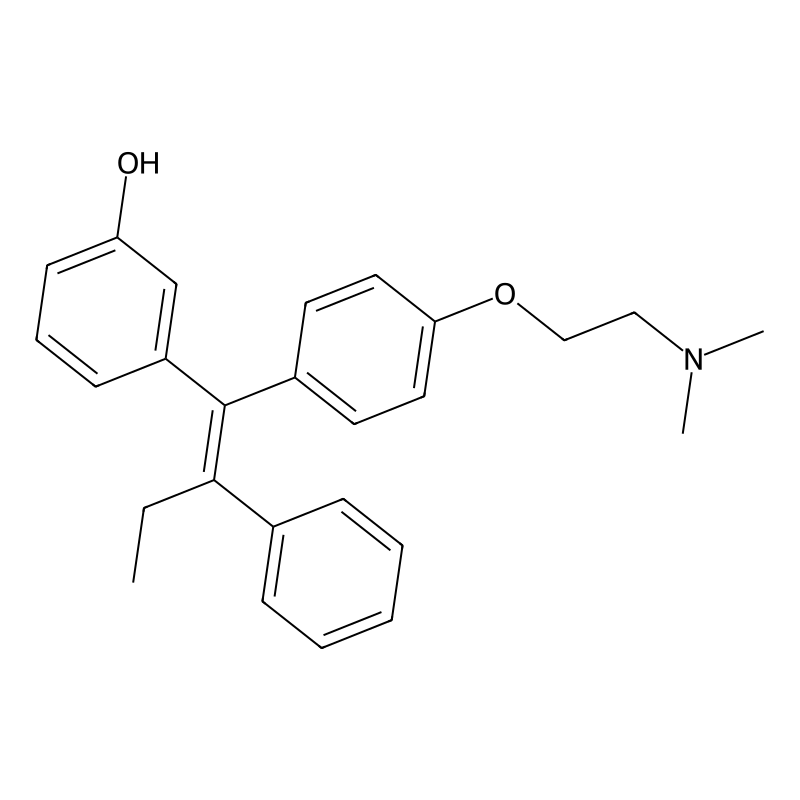

Droloxifene (CAS 82413-20-5), structurally defined as 3-hydroxytamoxifen, is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene class [1]. In procurement and industrial research contexts, it is primarily sourced as a high-affinity, rapid-clearance analog of tamoxifen [2]. The addition of a hydroxyl group at the 3-position of the phenyl ring fundamentally alters its pharmacokinetic and receptor-binding profile, making it a critical reference standard for estrogen receptor (ER) binding assays and a specialized baseline material for in vivo models[1]. Buyers typically select droloxifene over standard SERMs when experimental designs require a compound with minimal hepatocarcinogenic liability and a strictly controlled biological half-life [2].

Research Fit

Substituting standard tamoxifen for droloxifene introduces significant experimental and pharmacokinetic artifacts that can compromise study reproducibility [1]. Standard tamoxifen exhibits a prolonged biological half-life—often exceeding 44 to 111 hours in mammalian models—which causes unwanted serum accumulation and confounds short-term or sequential dosing protocols [2]. Furthermore, tamoxifen demonstrates pronounced partial agonist activity in uterine tissue and is known to form DNA adducts that induce hepatocarcinogenesis in rodents[1]. Droloxifene’s rapid clearance and complete lack of DNA adduct formation make it non-interchangeable for researchers who require a short-acting ER antagonist without the confounding background variables of liver toxicity or prolonged tissue retention[1].

Substitution Risk

ER Binding Affinity

In direct comparative assays, droloxifene demonstrates substantially stronger binding to the estrogen receptor (ER) than its parent compound, tamoxifen [1]. This structural advantage allows droloxifene to achieve high receptor occupancy at lower physiological concentrations, making it a more effective competitor in displacement assays [1].

| Evidence Dimension | ER Binding Affinity |

| Target Compound Data | Droloxifene (10- to 60-fold higher affinity) |

| Comparator Or Baseline | Tamoxifen (Baseline affinity) |

| Quantified Difference | 10- to 60-fold increase in binding affinity for droloxifene |

| Conditions | In vitro estrogen receptor (ER) binding assays |

Crucial for selecting a SERM in competitive binding assays or when high receptor occupancy is required at lower dosing concentrations.

Pharmacokinetic Clearance and Half-Life

Droloxifene exhibits a significantly faster pharmacokinetic clearance rate compared to tamoxifen, which is notorious for its prolonged retention [1]. In human and mammalian pharmacokinetic evaluations, droloxifene clears rapidly, preventing the extensive serum accumulation that complicates the use of tamoxifen in time-sensitive experimental designs [1].

| Evidence Dimension | Terminal Biological Half-Life |

| Target Compound Data | Droloxifene (~24.8 hours) |

| Comparator Or Baseline | Tamoxifen (44.5 to 111 hours) |

| Quantified Difference | Droloxifene's half-life is approximately 2 to 4 times shorter than tamoxifen |

| Conditions | Single oral dose pharmacokinetic tracking in mammalian/human models |

Enables rapid-clearance experimental designs and prevents unwanted serum accumulation during sequential dosing studies.

Genotoxicity and DNA Adduct Formation

A major differentiator for droloxifene in long-term in vivo models is its clean toxicological profile regarding DNA damage [1]. While tamoxifen is a known hepatocarcinogen in certain rodents due to its metabolic activation, droloxifene does not form DNA adducts, eliminating a major confounding variable in chronic toxicity and efficacy studies [1].

| Evidence Dimension | DNA Adduct Formation / Hepatocarcinogenesis |

| Target Compound Data | Droloxifene (Devoid of DNA adduct formation and liver tumors) |

| Comparator Or Baseline | Tamoxifen (Induces DNA adducts and liver tumors) |

| Quantified Difference | Absolute elimination of DNA adduct formation in droloxifene-treated models |

| Conditions | In vivo rodent (rat and hamster) long-term exposure models |

Essential for long-term in vivo efficacy models where tamoxifen-induced liver toxicity would confound survival or toxicological endpoints.

Uterine Estrogenic Activity

Droloxifene provides a more favorable antiestrogenic-to-estrogenic ratio in reproductive tissues compared to standard triphenylethylene SERMs [1]. In immature rat uterus models, droloxifene induces significantly less uterine hypertrophy (agonist effect) while maintaining strong antiestrogenic efficacy, offering a wider therapeutic index for tissue-selective research[1].

| Evidence Dimension | Uterine Estrogenic Activity |

| Target Compound Data | Droloxifene (Lower estrogenic / higher antiestrogenic effect) |

| Comparator Or Baseline | Tamoxifen (Higher partial estrogenic agonist effect) |

| Quantified Difference | Droloxifene demonstrates a significantly reduced partial agonist stimulation of the uterus compared to tamoxifen |

| Conditions | Immature rat uterus growth inhibition/stimulation models |

Makes droloxifene the preferred procurement choice for in vivo models requiring strict ER antagonism without confounding uterine hypertrophy.

Short-Term Sequential Dosing and Clearance

Because of its ~24.8-hour half-life, droloxifene is prioritized for in vivo studies requiring rapid drug clearance [1]. It is heavily utilized in sequential therapy models where researchers must avoid the prolonged serum accumulation (up to 111 hours) characteristic of tamoxifen.

Non-Genotoxic Reference in Toxicology

Droloxifene is procured as a critical negative control for DNA adduct formation and hepatocarcinogenesis [2]. It allows toxicologists to baseline the effects of triphenylethylene derivatives without the confounding liver toxicity inherent to tamoxifen metabolism.

High-Affinity Competitive ER Binding

In biochemical assays requiring robust receptor occupancy, droloxifene is selected over tamoxifen due to its 10- to 60-fold higher binding affinity [2]. It serves as a highly effective competitor in displacement assays where weaker partial agonists fail to yield clear quantitative displacement curves.

Uterine-Sparing Osteoporosis and Endocrine Models

Droloxifene is employed in ovariectomized rodent models to study estrogen deficiency-induced bone loss [3]. Its reduced partial agonist activity in the uterus ensures that researchers can evaluate bone density preservation without triggering the confounding uterine hypertrophy often seen with tamoxifen.

Application Fit Matrix

References

- [1] Löser, R., et al. 'Preliminary Data on a Phase-I Trial of the New Antiestrogen Droloxifene: Tolerance, Pharmacokinetics and Metabolism.' Karger Publishers.

- [2] Roos, W., et al. 'Preclinical data for Droloxifene.' PubMed, National Institutes of Health.

- [3] NCATS Inxight Drugs: Droloxifene (149124). National Center for Advancing Translational Sciences.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];

H360F ***: May damage fertility [Danger Reproductive toxicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Metabolism Metabolites

3-Hydroxytamoxifen is a known human metabolite of tamoxifen.

Wikipedia

Explore Compound Types